molecular formula C6H6Br2FN B2610637 2-(Bromomethyl)-4-fluoropyridine hydrobromide CAS No. 1416713-60-4

2-(Bromomethyl)-4-fluoropyridine hydrobromide

Cat. No.: B2610637
CAS No.: 1416713-60-4
M. Wt: 270.927
InChI Key: BNFKHYWFYPEUBO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluoropyridine hydrobromide is a pyridine derivative with significant applications in various fields of scientific research. This compound is known for its role in the synthesis of various chemical sensors and its utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-fluoropyridine hydrobromide typically involves the bromination of 4-fluoropyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-4-fluoropyridine, while reduction with sodium borohydride produces 2-(hydroxymethyl)-4-fluoropyridine.

Scientific Research Applications

2-(Bromomethyl)-4-fluoropyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and chemical sensors.

    Biology: The compound is utilized in the development of fluorescent probes and bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluoropyridine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Bromomethyl)-6-methylpyridine

Uniqueness

2-(Bromomethyl)-4-fluoropyridine hydrobromide is unique due to the presence of the fluorine atom at the 4-position. This fluorine atom imparts distinct electronic properties to the compound, making it more reactive and versatile in various chemical reactions compared to its non-fluorinated analogs.

Properties

IUPAC Name

2-(bromomethyl)-4-fluoropyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFKHYWFYPEUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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